5-Chloro-3-(3-methoxyphenyl)benzoic acid 5-Chloro-3-(3-methoxyphenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1261902-19-5
VCID: VC8064067
InChI: InChI=1S/C14H11ClO3/c1-18-13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,1H3,(H,16,17)
SMILES: COC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Molecular Formula: C14H11ClO3
Molecular Weight: 262.69 g/mol

5-Chloro-3-(3-methoxyphenyl)benzoic acid

CAS No.: 1261902-19-5

Cat. No.: VC8064067

Molecular Formula: C14H11ClO3

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-(3-methoxyphenyl)benzoic acid - 1261902-19-5

Specification

CAS No. 1261902-19-5
Molecular Formula C14H11ClO3
Molecular Weight 262.69 g/mol
IUPAC Name 3-chloro-5-(3-methoxyphenyl)benzoic acid
Standard InChI InChI=1S/C14H11ClO3/c1-18-13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,1H3,(H,16,17)
Standard InChI Key JMLYJZBBCHQNKB-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Canonical SMILES COC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 3-chloro-5-(3-methoxyphenyl)benzoic acid, reflecting its substitution pattern: a chlorine atom at the 3-position of the benzoic acid core and a 3-methoxyphenyl group at the 5-position . Its molecular formula is C₁₄H₁₁ClO₃, corresponding to a molecular weight of 262.68 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, O=16.00) .

Table 1: Key Identifiers

PropertyValue
IUPAC Name3-chloro-5-(3-methoxyphenyl)benzoic acid
CAS Number1261932-67-5
Molecular FormulaC₁₄H₁₁ClO₃
Molecular Weight262.68 g/mol
DSSTox Substance IDDTXSID60690143

Structural Features

The molecule consists of a benzoic acid backbone substituted with:

  • A chlorine atom at position 3, enhancing electrophilic reactivity.

  • A 3-methoxyphenyl group at position 5, introducing steric bulk and electron-donating effects via the methoxy group .

Comparative analysis with analogous structures (e.g., 5-Chloro-3-(2-fluoro-5-methoxyphenyl)benzoic acid) reveals that substituent position critically influences electronic distribution and intermolecular interactions . The absence of fluorine in the 2-position reduces dipole moments compared to fluorinated analogs, potentially altering solubility and crystallization behavior.

Synthesis and Production Methods

General Synthetic Approaches

While explicit protocols for 5-Chloro-3-(3-methoxyphenyl)benzoic acid remain scarce in public literature, convergent strategies from related systems suggest two primary routes:

Friedel-Crafts Acylation

Physical and Chemical Properties

Reactivity Profile

  • Acid-Base Behavior: The carboxylic acid group (pKa ≈ 4.2) enables salt formation with bases, enhancing aqueous solubility for biological assays.

  • Electrophilic Substitution: The chlorine atom directs incoming electrophiles to ortho/para positions, while the methoxy group activates the phenyl ring toward electrophilic attack.

Hazard CategoryGHS CodeSignal Word
Skin IrritationH315Warning
Serious Eye IrritationH319Warning
Respiratory IrritationH335Warning

Exposure Controls

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats.

  • Ventilation: Use fume hoods for powder handling to mitigate inhalation risks .

  • Storage: Keep in tightly sealed containers under inert gas (N₂/Ar) at 2–8°C .

First Aid Measures

  • Inhalation: Move to fresh air; seek medical attention if coughing persists .

  • Skin Contact: Wash with soap and water for 15 minutes; remove contaminated clothing .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s structure aligns with motifs found in nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its chloro and methoxy groups may serve as:

  • Hydrogen bond acceptors in target binding.

  • Metabolic stability enhancers by blocking cytochrome P450 oxidation sites.

Material Science

Potential applications include:

  • Monomers for high-performance polymers.

  • Ligands in metal-organic frameworks (MOFs) due to carboxylate coordination capability.

Comparison with Related Compounds

Table 3: Structural Analog Comparison

CompoundSubstituentsMolecular Weight (g/mol)Key Difference
5-Chloro-3-(3-methoxyphenyl)benzoic acidCl at 3, 3-MeO-Ph at 5262.68Baseline
5-Chloro-3-(2-fluoro-5-MeO-Ph)benzoic acid Cl at 3, F/MeO-Ph at 5280.68Fluorine increases polarity
2-Amino-5-chloro-3-methylbenzoic acid NH₂ at 2, Cl at 5, Me at 3185.61Amino group enhances solubility

The 3-methoxyphenyl group in the target compound provides greater steric hindrance than fluorine-substituted analogs, potentially reducing metabolic clearance rates in drug candidates .

Future Research Directions

  • Biological Screening: Evaluate antimicrobial/anticancer activity through in vitro assays.

  • Process Optimization: Develop greener synthesis routes using biocatalysts or microwave-assisted reactions.

  • Crystallography: Resolve single-crystal structures to understand supramolecular packing.

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